molecular formula C19H12Br2N6O3S B11697982 (4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697982
M. Wt: 564.2 g/mol
InChI Key: CFBVTWQKVYCNFJ-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a synthetic organic molecule It contains multiple functional groups, including bromine, nitro, hydrazine, thiazole, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the introduction of bromine and nitro groups, and the formation of the hydrazone linkage. Typical reaction conditions might include:

    Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Bromine and Nitro Groups: Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while nitration can be achieved using a mixture of nitric and sulfuric acids.

    Formation of Hydrazone Linkage: This involves the reaction of a hydrazine derivative with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

    Substitution: The hydrazone linkage can undergo hydrolysis to yield the corresponding hydrazine and carbonyl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly if they exhibit activity against specific biological targets.

Industry

In the industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. Comparing it with similar compounds can highlight differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C19H12Br2N6O3S

Molecular Weight

564.2 g/mol

IUPAC Name

4-[(2-bromo-4-nitrophenyl)diazenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H12Br2N6O3S/c1-10-17(24-23-15-7-6-13(27(29)30)8-14(15)21)18(28)26(25-10)19-22-16(9-31-19)11-2-4-12(20)5-3-11/h2-9,25H,1H3

InChI Key

CFBVTWQKVYCNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

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